molecular formula C21H19NO5S2 B2498126 (5Z)-3-(3-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one CAS No. 868147-68-6

(5Z)-3-(3-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

Cat. No. B2498126
CAS RN: 868147-68-6
M. Wt: 429.51
InChI Key: ZYIOXNXNSTUCKI-ZDLGFXPLSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives, including compounds similar to the one , involves multiple steps starting from precursor chemicals. For instance, Siddiqui et al. (2014) describe a multi-step synthesis process starting from 4-chlorophenoxyacetic acid, leading to various N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides through esterification, hydrazinolysis, and substitution reactions. These compounds exhibit antibacterial activity, highlighting the potential biomedical applications of such molecules (Siddiqui et al., 2014).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives has been studied through various spectroscopic methods. Kitoh et al. (2013) reported on the structure of a related thiazolidinone compound, detailing the planarity of the sulfanylideneimidazolidin-4-one moiety and its perpendicular orientation to the benzene ring, showcasing the structural characteristics that might be similar in the compound of interest (Kitoh et al., 2013).

Chemical Reactions and Properties

Thiazolidinone derivatives undergo various chemical reactions that modify their properties and potential applications. Gouda et al. (2010) synthesized thiazolidin-4-one and thiophene derivatives via reactions involving sulfanylacetic acid and phenyl isothiocyanate. These reactions highlight the chemical versatility and reactivity of the thiazolidinone core, which can be exploited in synthesizing compounds with tailored properties (Gouda et al., 2010).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and material science. Studies like those by Insuasty et al. (2012) explore the crystal structure and hydrogen bonding patterns, providing insights into the solid-state properties of these compounds, which are essential for understanding their behavior in biological systems and materials (Insuasty et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, define the potential uses of thiazolidinone derivatives. For instance, the study by El-Gaby et al. (2009) on the synthesis and in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones sheds light on the bioactivity of these compounds, suggesting their utility in developing new antimicrobial agents (El-Gaby et al., 2009).

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity : A study by Gouda et al. (2010) explored the synthesis of thiazolidin-4-one derivatives, which exhibited promising antimicrobial activities. These compounds, including variants similar to the specified chemical, show potential as antimicrobial agents (Gouda, Berghot, Shoeib, & Khalil, 2010).

Corrosion Inhibition

  • Corrosion Inhibition Performance : Yadav et al. (2015) conducted studies on thiazolidinedione derivatives as inhibitors for mild steel corrosion. These compounds, related to the specified chemical, were effective in protecting against corrosion in hydrochloric acid solution (Yadav, Behera, Kumar, & Yadav, 2015).

Cancer Research

  • Antitumor Activity : Research by Horishny and Matiychuk (2020) involved synthesizing derivatives of 1,3-thiazolidin-4-one, similar to the specified compound, and testing their antitumor activity. These compounds showed potential in cancer treatment, particularly against renal cancer cell lines (Horishny & Matiychuk, 2020).

Protein Kinase Inhibition

  • Protein Kinase DYRK1A Inhibition : Bourahla et al. (2021) synthesized thiazolidin-4-ones to test their activity against protein kinases. These compounds, including variants similar to the specified chemical, were identified as potent inhibitors of DYRK1A, a kinase involved in neurological and oncological disorders (Bourahla et al., 2021).

Antimicrobial Agents

  • Synthesis as Antimicrobial Agents : Patel and Patel (2012) synthesized derivatives of thiazolidin-4-one for antimicrobial evaluation. These compounds demonstrated notable antibacterial activity, highlighting their potential as antimicrobial agents (Patel & Patel, 2012).

Anti-Inflammatory Potential

  • Anti-Inflammatory Potential : Uchôa et al. (2009) investigated a thiazolidinone derivative for its anti-inflammatory potential in preclinical studies. This research suggests the role of such compounds in developing anti-inflammatory drugs (Uchôa et al., 2009).

Anticancer and Antioxidant Activities

  • Anticancer and Antioxidant Activities : Saied et al. (2019) prepared novel thiazolidin-4-one derivatives, which exhibited high antioxidant and anticancer activities. This indicates their potential in cancer treatment and as antioxidants (Saied, Kandeel, Abdelwahab, & Ahmed, 2019).

properties

IUPAC Name

(5Z)-3-(3-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S2/c1-12(23)14-6-5-7-15(11-14)22-20(24)18(29-21(22)28)10-13-8-16(25-2)19(27-4)17(9-13)26-3/h5-11H,1-4H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIOXNXNSTUCKI-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-(3-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

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